2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group and a methoxythianyl moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-methoxythian-4-ylmethylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or signaling pathways.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propionamide: This compound has a propionamide group instead of an acetamide group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-19-15(6-8-20-9-7-15)11-17-14(18)10-12-4-2-3-5-13(12)16/h2-5H,6-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMPKFDKLWTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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